N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide
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Overview
Description
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its tert-butyl group, aminomethyl group, and a pyridine ring with two methyl substituents. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate typically involves the reaction of 5-(aminomethyl)-4,6-dimethylpyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, which can be adapted for the production of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate .
Chemical Reactions Analysis
Types of Reactions
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or carbamates.
Scientific Research Applications
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with receptors or other proteins, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Tert-butyl (5-aminopentyl)(methyl)carbamate: Another carbamate with a different alkyl chain length.
Tert-butyl carbanilate: A related compound with a phenyl group instead of a pyridine ring.
Uniqueness
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and aminomethyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21N3O2 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-4,6-dimethylpyridin-2-yl]carbamate |
InChI |
InChI=1S/C13H21N3O2/c1-8-6-11(15-9(2)10(8)7-14)16-12(17)18-13(3,4)5/h6H,7,14H2,1-5H3,(H,15,16,17) |
InChI Key |
LXDSHZCTNZCBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CN)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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